molecular formula C21H21N3O2S B2481004 2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 396724-43-9

2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Katalognummer: B2481004
CAS-Nummer: 396724-43-9
Molekulargewicht: 379.48
InChI-Schlüssel: WZQOSWQZQPIUPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,4-c]pyrazole core substituted with a p-tolyl group at position 2 and an acetamide moiety bearing a 4-methoxyphenyl group. The methoxy group enhances solubility via its electron-donating nature, while the thienopyrazole scaffold may contribute to metabolic stability and diverse pharmacological interactions.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-3-7-16(8-4-14)24-21(18-12-27-13-19(18)23-24)22-20(25)11-15-5-9-17(26-2)10-6-15/h3-10H,11-13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQOSWQZQPIUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide belongs to the thienopyrazole class of compounds, which are known for their diverse pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2OS\text{C}_{17}\text{H}_{20}\text{N}_2\text{OS}

This structure features a thieno[3,4-c]pyrazole core, which is integral to its biological activity.

The biological activity of thienopyrazole derivatives is often attributed to their ability to interact with specific molecular targets. The compound may function as an enzyme inhibitor by binding to active sites on enzymes, thereby preventing substrate binding and inhibiting catalytic activity. This interaction is facilitated by the compound's structural conformation which allows it to fit into protein binding pockets effectively.

Biological Activities

Research indicates that thienopyrazole compounds exhibit a variety of biological activities:

  • Antioxidant Activity : Studies have shown that new thieno[2,3-c]pyrazole compounds can act as antioxidants. For instance, they demonstrated protective effects against the toxicity of 4-nonylphenol in fish erythrocytes, reducing alterations caused by oxidative stress .
  • Anti-inflammatory and Antimicrobial Properties : Thienopyrazoles have been reported to possess anti-inflammatory and antimicrobial activities. Their ability to inhibit specific phosphodiesterases (PDEs) has implications for treating inflammatory diseases .
  • Anticancer Potential : Some derivatives have shown promise in anticancer applications by targeting key kinases involved in tumorigenesis. The inhibition of RNA and DNA synthesis without affecting protein synthesis presents a unique mechanism for anticancer activity .

Case Studies

Several studies have highlighted the biological effects of related thienopyrazole compounds:

  • Study on Erythrocytes : A study assessed the protective effects of synthesized thieno[2,3-c]pyrazole compounds against 4-nonylphenol toxicity in Clarias gariepinus (African catfish). The results indicated a significant reduction in altered erythrocytes when treated with these compounds compared to controls exposed solely to the toxin .
Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
4-Nonylphenol40.3 ± 4.87
With Amino Carbonitrile (7a)12 ± 1.03
With Amino Carboxamide (7b)0.6 ± 0.16
With Amino N-(4-methoxy phenyl) Carboxamide (7e)28.3 ± 2.04
With Compound (8)29.1 ± 3.05

This data underscores the potential utility of thienopyrazoles as protective agents against environmental toxins.

Research Findings

Recent literature has expanded on the pharmacological properties of thienopyrazoles:

  • A comprehensive review identified various biological activities attributed to pyrazole derivatives, including their roles as anti-inflammatory and anticancer agents .
  • The synthesis and evaluation of new derivatives have revealed promising results in terms of efficacy against specific diseases and conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that modifications in the substituents on the phenyl ring can significantly influence antiproliferative activity against various cancer cell lines. Certain derivatives have demonstrated IC50 values lower than 10 µM, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Derivatives of thieno[3,4-c]pyrazole have shown potent antibacterial activity against several pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways, enhancing the compound's therapeutic potential against infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals critical insights into how substituents affect biological activity:

  • Methoxy Group Influence : Compounds with methoxy groups tend to show higher antiproliferative activity compared to those with halogen substitutions.
  • Substituent Positioning : The position of substituents on the phenyl ring affects interactions with biological targets; para-substituted compounds generally exhibit better activity than ortho or meta counterparts .

Anticancer Efficacy

A notable study involving various thieno[3,4-c]pyrazole derivatives indicated that specific modifications led to enhanced anticancer efficacy across multiple cancer cell lines. These findings underscore the potential for developing targeted therapies based on this class of compounds .

Antimicrobial Testing

Another study focused on the antimicrobial properties of similar derivatives demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The structural characteristics of these compounds facilitated effective penetration into bacterial cells, enhancing their therapeutic potential .

Vergleich Mit ähnlichen Verbindungen

Core Structure and Substituent Analysis

The table below compares key structural features of the target compound with analogs from literature:

Compound Name Aryl Substituent Amide Substituent Core Structure Notable Properties/Activity References
Target Compound 4-Methoxyphenyl 2-(p-Tolyl)thienopyrazol Thieno[3,4-c]pyrazol High solubility (methoxy group) -
N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) 4-Methoxyphenyl Quinazoline sulfonyl Quinazoline IC50 < 10 µM (HCT-1, MCF-7 cells)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 3,4-Dichlorophenyl Thiazol-2-yl Thiazole Strong hydrogen bonding (crystal packing)
2-(4-Formylphenoxy)-N-(p-tolyl)acetamide (7c) p-Tolyl 4-Formylphenoxy Phenoxy Synthesized via condensation; no activity reported
Européen Patent Compound (Thienopyrrole) 3-Ethoxy-4-methoxyphenyl Methyl sulfonyl Thieno[3,4-c]pyrrole Crystal forms patented for stability

Pharmacological Insights

  • Anti-Cancer Activity: Compound 38 () demonstrates high potency against multiple cancer cell lines, attributed to the quinazoline sulfonyl group’s ability to inhibit tyrosine kinases. The target compound’s thienopyrazole core may offer alternative binding modes but lacks direct activity data .
  • Solubility and Bioavailability : The 4-methoxyphenyl group in the target compound and compound 38 improves aqueous solubility compared to electron-withdrawing groups (e.g., 3,4-dichlorophenyl in ). This may enhance oral bioavailability .
  • Crystallography and Stability: The patent in highlights the importance of crystal forms in optimizing stability. The target compound’s thienopyrazole core, similar to thienopyrrole derivatives, may benefit from analogous crystallographic studies .

Key Research Findings and Trends

Substituent Effects: Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity. Thienopyrazole and quinazoline cores exhibit distinct electronic profiles, influencing target selectivity .

Biological Assays : The MTT assay () is a standard for cytotoxicity screening, suggesting its applicability for future evaluations of the target compound .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thienopyrazole core followed by sequential functionalization. Key steps include:

  • Condensation reactions : Reacting 4-methoxyphenylacetic acid derivatives with aminothienopyrazole precursors under alkaline conditions to form the acetamide bond .
  • Solvent and temperature control : Using polar aprotic solvents (e.g., DMF or DCM) at 60–80°C to optimize coupling efficiency while minimizing side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate the pure compound .
    Characterization via ¹H/¹³C NMR and HRMS is critical to confirm structural integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify proton environments and confirm substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~3300 cm⁻¹) .
  • X-ray Crystallography (if crystals form): Resolves 3D conformation and intermolecular interactions .

Q. What initial biological screening assays are recommended?

  • In vitro enzyme inhibition assays : Test activity against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates .
  • Cell viability assays (e.g., MTT): Screen for cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Solubility and stability : Use HPLC to assess compound integrity in PBS or simulated biological fluids (pH 7.4, 37°C) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield by 15–20% through controlled dielectric heating .
  • Catalyst screening : Test Pd/C or CuI for coupling steps; optimize equivalents (0.5–2 mol%) to reduce by-products .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent, and catalyst .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Standardized assay protocols : Use identical cell lines, incubation times, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic profiling : Compare hepatic microsomal stability (using LC-MS) to identify species-specific degradation .
  • Statistical validation : Apply ANOVA to assess inter-lab variability and confirm significance thresholds (p < 0.05) .

Q. How can computational methods predict biological target interactions?

  • Molecular docking (AutoDock/Vina) : Model binding affinities to COX-2 or EGFR using crystal structures from the PDB .
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over 100 ns trajectories to identify key binding residues .
  • QSAR studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

Q. What methodologies study metabolic stability and degradation pathways?

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH, then quantify metabolites via LC-MS/MS .
  • Forced degradation studies : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions to identify degradation products .
  • Isotope labeling : Synthesize deuterated analogs to track metabolic pathways using mass spectrometry .

Q. How can structural modifications improve pharmacological properties?

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to enhance metabolic stability .
  • Prodrug design : Introduce ester moieties to improve solubility, with enzymatic cleavage in target tissues .
  • SAR analysis : Systematically vary substituents on the phenyl and thienopyrazole rings to optimize potency and selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.